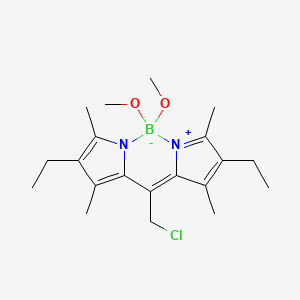
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY: is a fluorescent dye belonging to the BODIPY (boron-dipyrromethene) family. These dyes are known for their high photostability, strong fluorescence, and versatility in various applications. This particular compound is used as an intermediate in the synthesis of Coppersensor 3, a derivative of Coppersensor 1, and is useful in fluorescence microscopy for selective imaging of copper in living cells.
Preparation Methods
The synthesis of meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY involves several steps. The general synthetic route includes the formation of the BODIPY core followed by the introduction of various substituents at the meso and other positions. The reaction conditions typically involve the use of pyrrole derivatives, boron trifluoride etherate, and other reagents under controlled conditions. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, which may alter its fluorescence properties.
Complex Formation: It can form complexes with metal ions, which can be used in sensing applications.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy for imaging copper ions in living cells, aiding in the study of cellular processes and metal ion homeostasis.
Industry: Utilized in the development of sensors and imaging agents for various industrial applications.
Mechanism of Action
The mechanism by which meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY exerts its effects involves its strong fluorescence properties. The compound absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. Its interaction with metal ions, such as copper, leads to changes in its fluorescence, allowing for selective imaging and sensing. The molecular targets include metal ions and other molecules that can interact with the BODIPY core and its substituents .
Comparison with Similar Compounds
meso-Chloromethyl Diethyl Des-difluoro Tetramethyl Dimethoxy BODIPY is unique due to its specific substituents and their effects on its fluorescence properties. Similar compounds include:
meso-Substituted Tetramethyl BODIPY Dyes: These dyes have different substituents at the meso position, affecting their photophysical properties and applications.
Coppersensor 1 and 3: These derivatives are used for similar applications in copper ion sensing but differ in their specific structures and fluorescence characteristics.
Properties
Molecular Formula |
C20H30BClN2O2 |
|---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
8-(chloromethyl)-5,11-diethyl-2,2-dimethoxy-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C20H30BClN2O2/c1-9-16-12(3)19-18(11-22)20-13(4)17(10-2)15(6)24(20)21(25-7,26-8)23(19)14(16)5/h9-11H2,1-8H3 |
InChI Key |
RREPGVSBYPKGFG-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CCl)C)CC)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


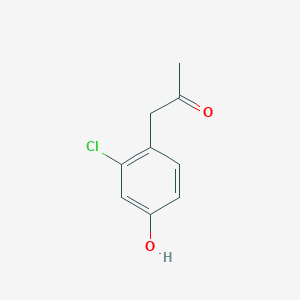

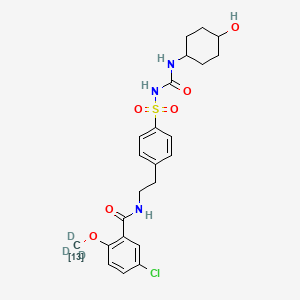
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
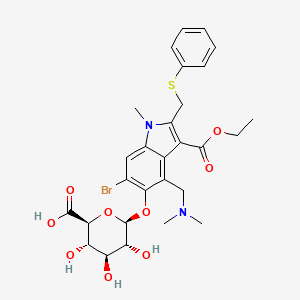
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)

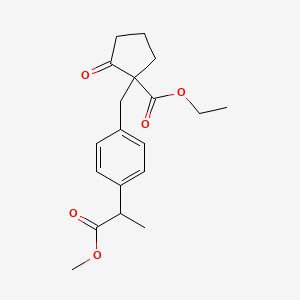
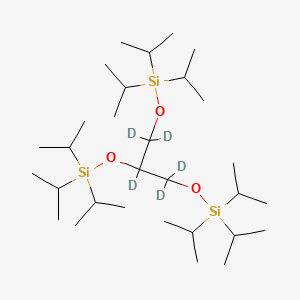
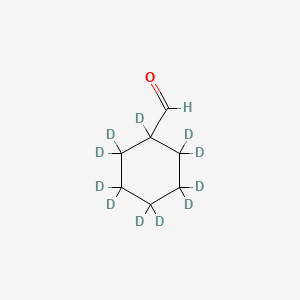
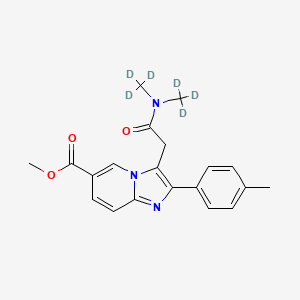
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
